molecular formula C17H26ClNO2 B4441481 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride

Cat. No.: B4441481
M. Wt: 311.8 g/mol
InChI Key: TZPIRDKYELACQM-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenoxy group, and a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenoxy group, and the construction of the butenyl chain. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It could be investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine: Without the hydrochloride group, this compound may have different solubility and stability properties.

    4-(2-methoxyphenoxy)but-2-enyl derivatives: These compounds may share some structural features but differ in their biological activity and applications.

Properties

IUPAC Name

1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-15-8-7-12-18(14-15)11-5-6-13-20-17-10-4-3-9-16(17)19-2;/h3-6,9-10,15H,7-8,11-14H2,1-2H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIRDKYELACQM-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC=CCOC2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)C/C=C/COC2=CC=CC=C2OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
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1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
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1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
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1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride
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1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-3-methylpiperidine;hydrochloride

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